molecular formula C17H19FN2O2S B215799 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

Cat. No. B215799
M. Wt: 334.4 g/mol
InChI Key: SOLSJHSYSHPREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 gained popularity in the 1990s as a recreational drug due to its hallucinogenic properties. However, it has also been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood. It is believed to work by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to changes in neuronal activity and neurotransmitter release, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea are similar to those of other psychedelics. It can cause changes in perception, mood, and cognition, as well as altered sensory experiences and hallucinations. It has also been shown to increase heart rate and blood pressure, and can cause nausea and vomiting.

Advantages and Limitations for Lab Experiments

1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has several advantages for use in lab experiments. It is a potent and selective serotonin receptor agonist, making it a useful tool for studying the role of serotonin in the brain. Additionally, its effects are relatively long-lasting, which allows for more extended experiments. However, the use of 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea in lab experiments is limited by its potential for abuse and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for research on 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea. One area of interest is its potential therapeutic applications, particularly for the treatment of addiction and depression. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea and its effects on the brain. This could lead to the development of new treatments for a range of neurological and psychiatric disorders. Finally, there is a need for continued research on the safety and potential risks of 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea, particularly in the context of recreational use.

Synthesis Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with 4-fluoro-phenylacetonitrile to form 2,5-dimethoxyphenyl-2-(4-fluorophenyl)ethylamine. This intermediate compound is then reacted with thiourea in the presence of a catalyst to yield 1-(2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea. The synthesis of 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea requires expertise in organic chemistry and should only be performed by trained professionals in a controlled laboratory setting.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has been studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, it has been studied for its potential to treat addiction to drugs such as cocaine and methamphetamine. However, further research is needed to fully understand the therapeutic potential of 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea.

properties

Product Name

1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

Molecular Formula

C17H19FN2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C17H19FN2O2S/c1-21-14-7-8-16(22-2)15(11-14)20-17(23)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,20,23)

InChI Key

SOLSJHSYSHPREA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCCC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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